molecular formula C18H23NO3 B6758294 N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide

N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide

Cat. No.: B6758294
M. Wt: 301.4 g/mol
InChI Key: SOAGSWQIEWKHQU-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide is a synthetic organic compound It is characterized by the presence of a cyclopropylmethyl group, a hydroxyphenylmethyl group, and a 4-oxocyclohexane-1-carboxamide moiety

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-16-7-3-14(4-8-16)12-19(11-13-1-2-13)18(22)15-5-9-17(21)10-6-15/h3-4,7-8,13,15,20H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAGSWQIEWKHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC2=CC=C(C=C2)O)C(=O)C3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.

    Introduction of the hydroxyphenylmethyl group: This step involves the reaction of 4-hydroxybenzyl alcohol with a protecting group to prevent unwanted reactions during subsequent steps.

    Formation of the 4-oxocyclohexane-1-carboxamide moiety: This can be synthesized through the reaction of cyclohexanone with a suitable amine to form the corresponding imine, followed by hydrolysis to yield the carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the cyclohexane ring can be reduced to form the corresponding alcohol.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: Possible development as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Cyclohexane carboxamides: Compounds with variations in the cyclohexane ring or amide group.

    Hydroxyphenyl derivatives: Compounds with different functional groups attached to the hydroxyphenyl moiety.

Uniqueness

This compound is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not observed in other similar compounds.

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